3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide
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Overview
Description
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide is a compound that belongs to the class of heterocyclic organic compounds It features a bromopyrimidine moiety attached to a tetrahydrothiophene ring with an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide typically involves the reaction of 5-bromopyrimidine with tetrahydrothiophene 1-oxide. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the tetrahydrothiophene ring.
2-Amino-5-bromopyrimidine: Contains an amino group instead of the tetrahydrothiophene moiety.
Uniqueness
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide is unique due to the presence of both the bromopyrimidine and tetrahydrothiophene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10BrN3OS |
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Molecular Weight |
276.16 g/mol |
IUPAC Name |
5-bromo-N-(1-oxothiolan-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrN3OS/c9-6-3-10-8(11-4-6)12-7-1-2-14(13)5-7/h3-4,7H,1-2,5H2,(H,10,11,12) |
InChI Key |
HPNRKRXTCFJCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC1NC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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